

Introduction: The Scientific Context of 1-Hydroxycyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Hydroxycyclopentanecarboxylic acid

Cat. No.: B104299

[Get Quote](#)

1-Hydroxycyclopentanecarboxylic acid (CAS No. 16841-19-3) is a valuable fine chemical intermediate, frequently employed in complex organic syntheses, particularly within the pharmaceutical and agrochemical industries.^[1] Its structural features make it a key building block for creating more complex molecules, including novel antibiotic candidates.^[2] As with any reactive chemical intermediate, a thorough and nuanced understanding of its hazard profile is not merely a regulatory formality but a cornerstone of responsible research and development. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and emergency management of this compound, moving beyond rote compliance to foster a culture of intrinsic safety.

Section 1: Hazard Identification and Risk Profile

The foundation of safe handling is a comprehensive understanding of the potential hazards. **1-Hydroxycyclopentanecarboxylic acid** presents a multi-faceted risk profile that demands careful consideration. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized starting point for this assessment.

GHS Classification Summary

The compound is classified with the signal word "Danger" or "Warning" depending on the supplier and concentration, reflecting its significant potential for harm if mishandled.^{[3][4]} The primary hazards are summarized in the table below.

Hazard Class	Hazard Statement	Causality and Experimental Insight
Acute Toxicity, Oral (Category 3/4)	H301: Toxic if swallowed[5] / H302: Harmful if swallowed[4]	The carboxylic acid and hydroxyl functionalities can interact with physiological systems if ingested. The primary risk is systemic toxicity. The "Toxic" classification necessitates immediate medical attention upon ingestion, as even small quantities can be life-threatening.[6]
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation[4]	As a weak organic acid, the compound can disrupt the skin's lipid barrier, leading to inflammation, redness, and discomfort upon prolonged or repeated contact. This is a common characteristic of carboxylic acids.
Serious Eye Damage/Eye Irritation (Category 2A)	H319: Causes serious eye irritation[4][7]	The eyes are particularly vulnerable. Direct contact with the solid or dust can cause significant irritation, pain, and potential damage to the cornea due to the compound's acidic nature and physical properties.
Specific Target Organ Toxicity — Single Exposure (Category 3)	H335: May cause respiratory irritation[4]	Inhalation of airborne dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing, sneezing, and inflammation. This is primarily

a physical and chemical irritation response.

Physical and Chemical Properties

Understanding the physical state and properties is crucial for anticipating its behavior in the laboratory environment.

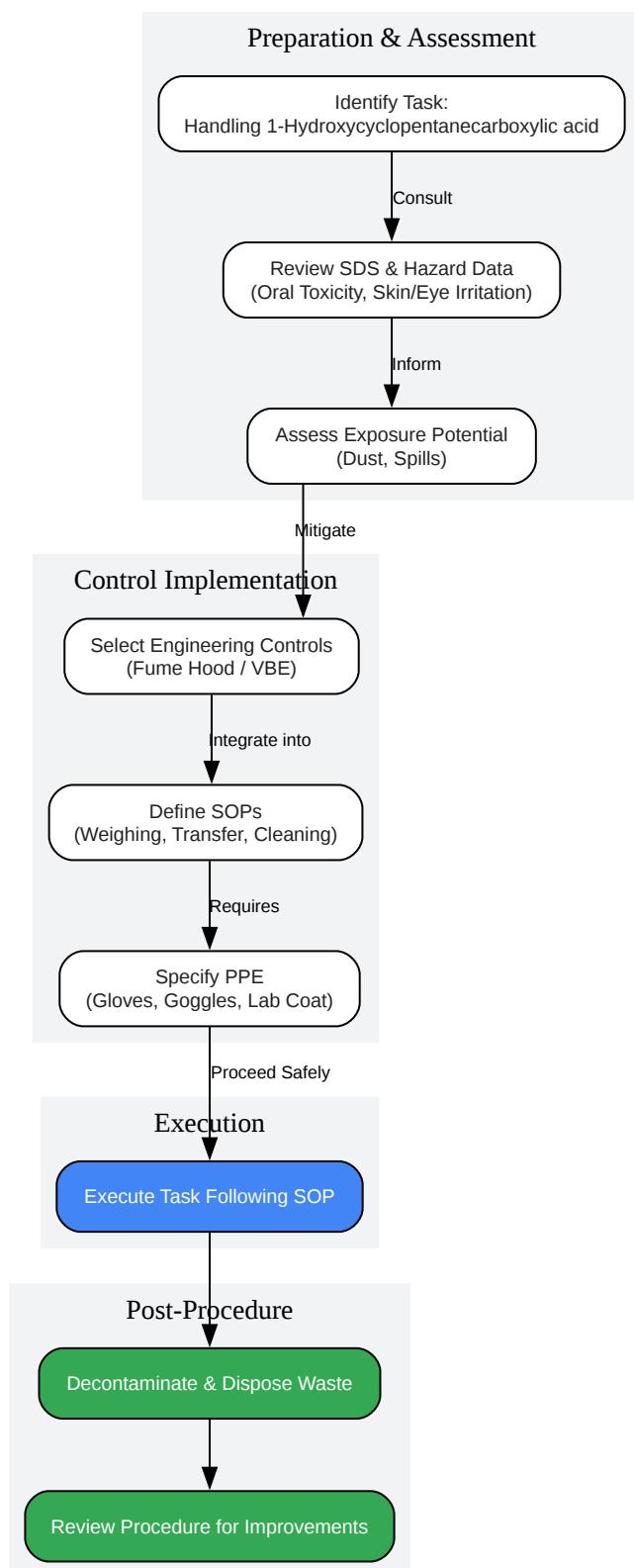
Property	Value	Implication for Handling
Appearance	Off-white to light brown solid ^[3]	As a solid, the primary exposure risk is through the generation of airborne dust during weighing and transfer.
Molecular Formula	<chem>C6H10O3</chem> ^[4]	-
Molecular Weight	130.14 g/mol ^{[4][8]}	-
Density	~1.35 g/cm ³ ^[6]	-
pKa	Predicted around 4.05 ^[3]	Indicates it is a weak organic acid, which is the basis for its irritant properties.
Solubility	Slightly soluble in water ^[3]	Spills may not be easily diluted with water. Organic solvents may be more effective for cleaning, but introduce their own hazards.

Section 2: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves implementing engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize exposure. The following protocols are designed as a self-validating system to ensure operator safety.

Engineering Controls: The First Line of Defense

The primary objective is to contain the chemical at its source, preventing dust and vapors from entering the laboratory atmosphere.


- Ventilation: All handling of **1-Hydroxycyclopentanecarboxylic acid** powder should be performed in a certified chemical fume hood or a ventilated balance enclosure.[6] This is non-negotiable. The airflow will capture any generated dust, preventing inhalation.
- Isolation: For larger-scale operations, glove boxes or other containment systems should be considered to fully isolate the material from the operator.

Standard Operating Procedure (SOP) for Handling

This step-by-step workflow is critical for ensuring procedural consistency and safety.

- Preparation:
 - Designate a specific area within the fume hood for the handling procedure.
 - Ensure all necessary equipment (spatulas, weigh boats, containers) is clean, dry, and readily available.
 - Verify that an appropriate chemical spill kit and emergency eyewash/shower station are accessible and unobstructed.[9]
- Donning PPE:
 - Wear appropriate PPE before entering the designated handling area. (See Section 2.3 for specifics).
- Weighing and Transfer:
 - Handle the solid gently to minimize dust formation. Avoid scooping or pouring from a height.[6]
 - Use anti-static weigh boats to prevent electrostatic discharge, which can cause fine powders to become airborne.

- Close the primary container immediately after dispensing the required amount.[[6](#)]
- Post-Handling:
 - Carefully clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol), followed by water.
 - Dispose of all contaminated materials (weigh boats, gloves, wipes) in a clearly labeled hazardous waste container in accordance with institutional and local regulations.[[10](#)]
 - Remove PPE in the correct order to avoid self-contamination (gloves first, then eye protection, then lab coat).
 - Wash hands thoroughly with soap and water after the procedure is complete.[[10](#)]

[Click to download full resolution via product page](#)

Caption: Risk assessment and control workflow for handling the compound.

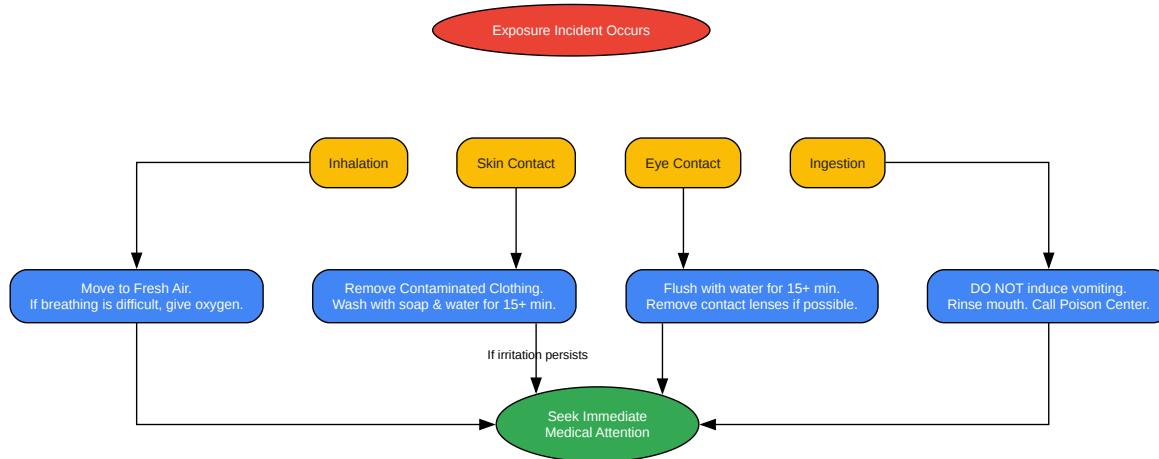
Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the compound.

- Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected for tears or holes before use.^[6] Double-gloving is recommended for extended procedures.
- Eye/Face Protection: Use tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.^[6] A face shield may be required if there is a significant risk of splashing.
- Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Ensure that street clothes are fully covered.
- Respiratory Protection: For situations where dust generation cannot be adequately controlled by ventilation (e.g., cleaning large spills), a full-face respirator with an appropriate particulate filter should be used.^[6]

Section 3: Storage and Emergency Procedures

Proper storage is essential for maintaining chemical integrity and preventing accidents. A well-rehearsed emergency plan is critical for mitigating the consequences of an incident.


Storage Conditions

- Container: Store in the original, tightly closed container.^[6]
- Environment: Keep in a cool, dry, and well-ventilated area, away from sources of ignition.^[3]
^[6]
- Incompatibilities: Store separately from strong oxidizing agents and strong bases, as these could trigger hazardous reactions.^[10] The storage area should be clearly marked, and access restricted to authorized personnel.

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is crucial.

- Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation develops or persists.[10]
- Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.
- Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[6]
- Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Call a poison control center or physician immediately.[3] [5] The H301 "Toxic if swallowed" classification underscores the urgency of this situation.
- Spill Response:
 - Evacuate non-essential personnel from the area.
 - Ensure adequate ventilation.
 - Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
 - Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[6]
 - Clean the spill area thoroughly with a suitable solvent and then water.

[Click to download full resolution via product page](#)

Caption: Logical flow of first-aid responses to chemical exposure.

References

- Vertex AI Search. (n.d.). Understanding the Properties and Handling of **1-Hydroxycyclopentanecarboxylic Acid**.
- National Center for Biotechnology Information. (n.d.). **1-Hydroxycyclopentanecarboxylic acid**. PubChem.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - **1-Hydroxycyclopentanecarboxylic acid**.
- Sigma-Aldrich. (n.d.). **1-Hydroxycyclopentanecarboxylic acid** DiscoveryCPR 16841-19-3.
- ChemBK. (2024). **1-Hydroxycyclopentanecarboxylic acid**.
- Angene Chemical. (2025). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). **1-Hydroxycyclopentanecarboxylic acid** DiscoveryCPR 16841-19-3.
- Fisher Scientific. (2025). Safety Data Sheet.
- ChemicalBook. (2025). **1-Hydroxycyclopentanecarboxylic acid**.

- FDA Global Substance Registration System. (n.d.). **1-HYDROXYCYCLOPENTANECARBOXYLIC ACID**.
- Cayman Chemical. (2014). (1S,3R) 3-Hydroxycyclopentane carboxylic acid SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. 1-Hydroxycyclopentanecarboxylic acid. | 16841-19-3 [chemicalbook.com]
- 3. nbinno.com [nbino.com]
- 4. 1-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 117177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Hydroxycyclopentanecarboxylic acid DiscoveryCPR 16841-19-3 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
- 8. 1-Hydroxycyclopentanecarboxylic acid DiscoveryCPR 16841-19-3 [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Scientific Context of 1-Hydroxycyclopentanecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104299#1-hydroxycyclopentanecarboxylic-acid-safety-and-handling-precautions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com